molecular formula C9H10N2O2S B5163442 N-1,3-benzodioxol-5-yl-N'-methylthiourea

N-1,3-benzodioxol-5-yl-N'-methylthiourea

Cat. No. B5163442
M. Wt: 210.26 g/mol
InChI Key: PJFISILCFOJOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-methylthiourea, also known as MBDB, is a synthetic compound that belongs to the family of amphetamines. It was first synthesized in the 1960s and has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-methylthiourea works by increasing the levels of serotonin and dopamine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep, while dopamine is involved in the regulation of movement, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, N-1,3-benzodioxol-5-yl-N'-methylthiourea prolongs their effects, leading to a feeling of euphoria and increased energy.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-N'-methylthiourea has been found to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause sweating and muscle tension. It also enhances sensory perception and can lead to altered states of consciousness. These effects are similar to those of other amphetamines, such as MDMA and methamphetamine.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-methylthiourea has advantages and limitations for use in lab experiments. Its effects on the central nervous system make it useful for studying the mechanisms of neurotransmitter release and reuptake. However, its potential for abuse and toxicity make it unsuitable for use in human subjects, and caution must be exercised when handling and storing the compound.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-methylthiourea. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of interest is its effects on the immune system, as preliminary studies have suggested that it may have immunomodulatory effects. Finally, further research is needed to better understand the long-term effects of N-1,3-benzodioxol-5-yl-N'-methylthiourea use on the brain and body.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-N'-methylthiourea involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and thiourea. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure product.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-methylthiourea has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin and dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This has led to investigations into its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-10-9(14)11-6-2-3-7-8(4-6)13-5-12-7/h2-4H,5H2,1H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFISILCFOJOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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